

Fmoc-Orn(Dde)-OH: A Technical Guide for Advanced Peptide Synthesis

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Compound of Interest

Compound Name: Fmoc-Orn(Dde)-OH

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This in-depth technical guide provides a comprehensive overview of $N\alpha$ -Fmoc- $N\delta$ -(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-ornithine (**Fmoc-Orn(Dde)-OH**), a key building block in modern solid-phase peptide synthesis (SPPS). Its unique orthogonal protection scheme allows for the selective modification of peptide side chains, enabling the synthesis of complex peptides, including branched and cyclic structures, which are of significant interest in drug discovery and development.

Core Molecular Data

The fundamental properties of **Fmoc-Orn(Dde)-OH** are summarized below, providing essential information for its use in synthetic protocols.

Property	Value
Chemical Formula	$C_{30}H_{34}N_2O_6$ [1][2]
Molecular Weight	518.60 g/mol [1][2]
CAS Number	269062-80-8 [1][2]
Alternate Names	$N\alpha$ -Fmoc- $N\delta$ -Dde-L-ornithine, $N\alpha$ -Fmoc- $N\delta$ -(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)-L-ornithine [1][2]

Orthogonal Protection Strategy in Peptide Synthesis

Fmoc-Orn(Dde)-OH is a derivative of the amino acid ornithine, featuring two distinct protecting groups:

- **Fmoc (9-fluorenylmethyloxycarbonyl) group:** This base-labile group protects the α -amino group of ornithine. It is stable to acidic conditions and is typically removed using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).
- **Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group:** This group protects the δ -amino group of the ornithine side chain. The Dde group is stable to the basic conditions used for Fmoc removal and to trifluoroacetic acid (TFA), but it can be selectively cleaved using a dilute solution of hydrazine or hydroxylamine in DMF.[\[1\]](#)[\[3\]](#)[\[4\]](#)

This orthogonal protection scheme is the cornerstone of its utility, allowing for the selective deprotection and subsequent modification of the ornithine side chain while the peptide backbone remains attached to the solid support and the N-terminus is protected.[\[1\]](#) This enables the synthesis of branched peptides, the attachment of labels or other moieties to specific sites, and the formation of cyclic peptides through side-chain lactamization.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocols

The following are detailed methodologies for the key steps involving **Fmoc-Orn(Dde)-OH** in solid-phase peptide synthesis.

Standard Fmoc-SPPS Elongation Cycle

This protocol outlines the standard steps for coupling an amino acid during SPPS.

- **Fmoc Deprotection:** The resin-bound peptide with a terminal Fmoc-protected amino acid is treated with a solution of 20% piperidine in DMF for 10-20 minutes at room temperature to remove the Fmoc group and expose the free amine.[\[1\]](#)
- **Washing:** The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.
- **Amino Acid Coupling:** The next Fmoc-protected amino acid in the sequence (e.g., **Fmoc-Orn(Dde)-OH**) is activated with a coupling reagent such as HBTU/DIEA and added to the

resin. The mixture is agitated for 2 hours to facilitate amide bond formation.

- Washing: The resin is washed with DMF to remove excess reagents and byproducts. These steps are repeated to assemble the desired linear peptide sequence.

Selective Dde Group Deprotection

This protocol describes the selective removal of the Dde protecting group from the ornithine side chain.

- Using Hydrazine:
 - Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.^{[7][8]} It is crucial not to exceed this concentration to avoid potential side reactions.^[9]
 - Suspend the peptide-resin in the 2% hydrazine/DMF solution and agitate for 3-10 minutes at room temperature.^{[1][7]}
 - Filter the resin and repeat the hydrazine treatment two more times.^[9]
 - Thoroughly wash the resin with DMF to remove all traces of hydrazine.^[9]
- Using Hydroxylamine (for Fmoc compatibility):
 - Prepare a solution of hydroxylamine hydrochloride (1 equivalent relative to the Dde content) and imidazole (0.75 equivalents) in N-methylpyrrolidone (NMP).^[9]
 - Add this solution to the peptide-resin and shake gently for 30-60 minutes at room temperature.^[9]
 - Filter and wash the resin thoroughly with DMF. This method is advantageous as it does not cleave the N-terminal Fmoc group.^[5]

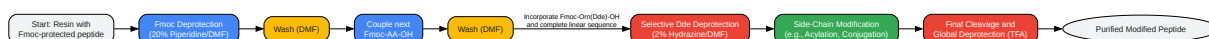
Side-Chain Modification and Final Cleavage

Following selective Dde deprotection, the exposed δ -amino group of the ornithine residue can be modified.

- **Side-Chain Modification:** The desired molecule (e.g., a fatty acid, a fluorescent label, or another peptide chain) is activated and coupled to the free side-chain amine using standard coupling protocols.
- **Final Cleavage and Global Deprotection:** Once the synthesis and any side-chain modifications are complete, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed. This is typically achieved by treating the resin with a cleavage cocktail, commonly containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), for 2-3 hours.
- **Peptide Precipitation and Purification:** The crude peptide is precipitated from the cleavage mixture using cold diethyl ether, isolated by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the synthesis of a side-chain modified peptide using **Fmoc-Orn(Dde)-OH**.



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Caption: Workflow for side-chain modification using **Fmoc-Orn(Dde)-OH**.

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